molecular formula C7H6O3 B571536 2,2-Dideuterio-1,3-benzodioxol-5-ol CAS No. 923932-05-2

2,2-Dideuterio-1,3-benzodioxol-5-ol

Cat. No.: B571536
CAS No.: 923932-05-2
M. Wt: 140.134
InChI Key: LUSZGTFNYDARNI-APZFVMQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Dimethyl-1,3-benzodioxol-5-ol” is a compound with the molecular formula C9H10O3 . It’s also known by several other names including "1,3-Benzodioxol-5-ol, 2,2-dimethyl-" .


Synthesis Analysis

While specific synthesis methods for “2,2-Dideuterio-1,3-benzodioxol-5-ol” were not found, related compounds such as “1,3-Benzodioxol-5-ol” can be synthesized from catechol with disubstituted halomethanes .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1,3-benzodioxol-5-ol” has a molecular formula of C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .

Safety and Hazards

Specific safety and hazard information for “2,2-Dideuterio-1,3-benzodioxol-5-ol” was not found. For safety information on related compounds, please refer to the appropriate safety data sheets .

Future Directions

While specific future directions for “2,2-Dideuterio-1,3-benzodioxol-5-ol” were not found, research into similar compounds continues. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Properties

IUPAC Name

2,2-dideuterio-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSZGTFNYDARNI-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(OC2=C(O1)C=C(C=C2)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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